三氯蔗糖

描述

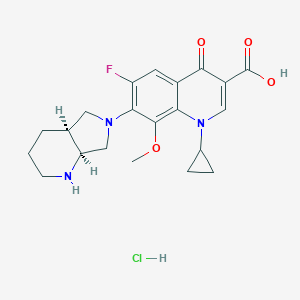

三氯蔗糖,化学式为 C12H19Cl3O8,是一种高强度甜味剂。 它是由英国泰特利公司和伦敦大学联合研发的,并于 1976 年申请了专利 。与其他人工甜味剂不同,三氯蔗糖的独特之处在于它是从蔗糖(食糖)中提取的。其最初的品牌名称 Splenda 反映了其非凡的甜度——大约比蔗糖甜 320 到 1000 倍。

科学研究应用

三氯蔗糖在各个领域都有应用:

食品和饮料行业: 用于饮料、乳制品、果酱、糖浆和糖果。

健康和医药: 包括在低热量产品中,用于肥胖症、心血管疾病和糖尿病的管理。

食品加工: 适用于高温工艺,如巴氏灭菌和喷雾干燥。

作用机制

三氯蔗糖不会被人体代谢,并以未改变的形式排出体外。它与舌头上的味觉受体相互作用,提供甜味而不贡献热量。 它的安全性已得到广泛评估,在推荐的限度内被认为是安全的 。

生化分析

Biochemical Properties

Sucralose interacts with chemosensors in the alimentary tract that play a role in sweet taste sensation and hormone secretion . In rats, sucralose ingestion was shown to increase the expression of the efflux transporter P-glycoprotein (P-gp) and two cytochrome P-450 (CYP) isozymes in the intestine . P-gp and CYP are key components of the presystemic detoxification system involved in first-pass drug metabolism .

Cellular Effects

Research done on animals shows that sucralose can increase inflammation in the body . Over time, inflammation can lead to problems like obesity and diabetes . Sucralose has also been found to affect the proliferation and differentiation of T cells . No effect was observed for B cells and myeloid cells .

Molecular Mechanism

Sucralose interferes with T-cell membrane order and limits PLCγ1-dependent induction of intracellular calcium release into the cytoplasm . Several mechanisms by which sucralose might potentially affect lipid raft formation and/or targeting of individual proteins to lipid rafts are conceivable .

Temporal Effects in Laboratory Settings

The temporal profile of sucralose is different from other sweeteners, with a greater persistence of sweetness in the mouth . The evaluation of the sweeteners in yogurt by consumers using Temporal Dominance of Sensations (TDS) and temporal acceptability method showed that stevia and aspartame showed higher acceptability than other sweeteners .

Dosage Effects in Animal Models

High doses of sucralose reduce immune responses in mice . The researchers did not investigate the sweetener’s effects in humans, and say that it is unlikely that normal consumption of sucralose is harmful .

Metabolic Pathways

Sucralose is a food additive initially used to mitigate glycemic peaks and calorie intake in patients with diabetes and obesity . This review aims to comprehensively explore the effects of sucralose intake on human health by understanding sucralose absorption, metabolism, and excretion .

Transport and Distribution

The transportation of sucrose is divided into active transportation and passive transportation . The long distance is in the concept of “source”, “sink” and “transportation” .

Subcellular Localization

Recent advances on the subcellular localisation and function of sucrose transporters, sucrose facilitators and sucrose transporter-like proteins open new questions about the role of membrane compartmentation on the dimerization, endocytosis, degradation and signaling of plant sucrose transporters .

准备方法

a. 合成路线

三氯蔗糖是从蔗糖通过多步工艺合成的。关键步骤包括氯化和选择性脱氯。

脱氯: 氯化蔗糖然后通过去除特定氯原子而选择性地脱氯,形成三氯蔗糖。

b. 工业生产

三氯蔗糖的工业生产涉及大规模的制造工艺。这些包括:

氯化: 蔗糖用氯和乙酸酐氯化。

脱氯: 用甲醇和甲醇钠处理氯化产物以去除氯原子。

纯化: 将所得三氯蔗糖纯化以去除杂质。

化学反应分析

三氯蔗糖非常稳定,在正常条件下不易发生化学反应。 需要注意的是,它可能在高温食品加工过程中降解,导致形成潜在有害的副产物 。常见的反应包括水解和脱氯。

相似化合物的比较

三氯蔗糖因其源于蔗糖以及其高甜度而脱颖而出。其他类似的化合物包括阿斯巴甜、糖精和甜菊糖苷。

属性

IUPAC Name |

2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQAVOSOZGMPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sucralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56038-13-2 | |

| Record name | Sucralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Sucralose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。